5-Azido-1,2,3-trifluorobenzene
Overview
Description
Scientific Research Applications
Synthesis of 5’-Azido-5’-deoxyribonucleosides
5-Azido-1,2,3-trifluorobenzene can be used in the synthesis of 5’-azidoribonucleosides for adenosine, cytidine, guanosine, and uridine . This results in a widely applicable one-pot methodology for the synthesis of these and related compounds .
Bioorthogonal Labeling and Functionalization
Azide-modified nucleosides, which can be synthesized using 5-Azido-1,2,3-trifluorobenzene, are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .
Synthesis of [1,2,3]triazolo[1,5-a]quinoxalines
5-Azido-1,2,3-trifluorobenzene can be used in the synthesis of [1,2,3]triazolo[1,5-a]quinoxalines . In this process, four chemical bonds, including two C–C and two C–N bonds, are formed consecutively without isolating the triazole intermediate .
Study of Microwave Spectrum
The microwave spectrum of 1,2,3-trifluorobenzene, a compound related to 5-Azido-1,2,3-trifluorobenzene, has been studied using a molecular beam Fourier transform microwave spectrometer .
Laser-Induced Fluorescence Spectra
The radical cation of 1,2,3-trifluorobenzene, a compound related to 5-Azido-1,2,3-trifluorobenzene, has been studied using laser-induced fluorescence spectra in both the gas phase and solid Ne matrices .
Synthesis of Modified Nucleosides
5-Azido-1,2,3-trifluorobenzene can be used in the synthesis of modified nucleosides, which are a major research topic in medicinal and bioorganic chemistry . The vast utilization of nucleosides in most aspects of cellular function makes them a tantalizing target for a variety of therapies with potentially wide-ranging physiological and pharmacological effects .
Mechanism of Action
Target of Action
Azido compounds are generally reactive and can interact with a variety of biological targets. They are often used in the synthesis of pharmaceuticals and other bioactive compounds .
Mode of Action
The azido group is highly reactive, which allows it to participate in various chemical reactions. For instance, azido compounds can undergo click reactions, a type of chemical reaction used in bioconjugation .
Biochemical Pathways
Azido compounds can potentially interfere with various biochemical processes due to their reactivity .
Result of Action
Azido compounds can potentially cause cellular damage due to their reactivity .
properties
IUPAC Name |
5-azido-1,2,3-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N3/c7-4-1-3(11-12-10)2-5(8)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLCBNYUWMFGLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azido-1,2,3-trifluorobenzene | |
CAS RN |
1342016-86-7 | |
Record name | 5-azido-1,2,3-trifluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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